molecular formula C10H10Br2 B051556 trans-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene CAS No. 124295-81-4

trans-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene

Cat. No.: B051556
CAS No.: 124295-81-4
M. Wt: 289.99 g/mol
InChI Key: ALQRYBAMWLAYNB-UHFFFAOYSA-N
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Description

trans-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene is a versatile and valuable synthetic intermediate in advanced organic chemistry and materials science research. This rigid, alicyclic dibromide features two bromine atoms in a thermodynamically favored trans-diaxial conformation on a partially saturated naphthalene backbone. This unique stereoelectronic structure makes it an excellent precursor for constructing complex polycyclic architectures and rigid, linear scaffolds through cross-coupling reactions such as Suzuki, Negishi, and Sonogashira couplings. Its primary research value lies in the synthesis of organic semiconducting materials, particularly ladder-type polymers and molecular wires, where the planarized structure derived from this reagent enhances π-conjugation and charge carrier mobility. Furthermore, it serves as a key building block in medicinal chemistry for the preparation of conformationally restricted analogues of biologically active compounds, enabling structure-activity relationship (SAR) studies. The compound acts as a strategic electrophile, where the bromine atoms serve as efficient leaving groups for nucleophilic substitution or metal-halogen exchange, providing a robust platform for the iterative synthesis of sophisticated molecular targets.

Properties

IUPAC Name

1,4-dibromo-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQRYBAMWLAYNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452748
Record name TRANS-1,4-DIBROMO-1,2,3,4-TETRAHYDRONAPHTHALENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124295-81-4
Record name TRANS-1,4-DIBROMO-1,2,3,4-TETRAHYDRONAPHTHALENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method for synthesizing trans-1,4-dibromo-1,2,3,4-tetrahydronaphthalene involves the bromination of 1,2,3,4-tetrahydronaphthalene (tetralin) with molecular bromine (Br₂) under high-temperature conditions. The reaction proceeds via a radical mechanism, where thermal initiation generates bromine radicals that add across the double bond of tetralin’s partially saturated cyclohexene ring. The anti-Markovnikov addition of bromine radicals ensures trans stereochemistry, with bromine atoms occupying the 1 and 4 positions of the tetrahydronaphthalene framework.

Key parameters include:

  • Temperature : 120–150°C to sustain radical chain propagation.

  • Solvent : Solvent-free conditions or non-polar solvents (e.g., CCl₄) to minimize side reactions.

  • Stoichiometry : A 1:1 molar ratio of tetralin to Br₂ to prevent over-bromination.

Under these conditions, the reaction achieves yields of 70–85%, with the trans isomer predominating due to steric hindrance during radical recombination.

Purification and Isolation

Crude product purification typically involves fractional distillation under reduced pressure (10–15 mmHg) to separate the dibrominated product from unreacted tetralin and higher brominated byproducts. Recrystallization from hexane/ethyl acetate mixtures further enhances purity (>95%).

Photochemical Bromination Strategies

Light-Induced Bromination

Photobromination offers an alternative route for synthesizing trans-1,4-dibromo derivatives. Irradiation of tetralin with bromine in carbon tetrachloride (CCl₄) at 230°C under UV light induces selective bromination at the 1 and 4 positions. This method leverages photoexcitation to generate bromine radicals, enabling milder conditions (50–80°C) compared to thermal methods.

Advantages :

  • Reduced thermal degradation of reactants.

  • Enhanced control over regioselectivity due to directed radical formation.

Limitations :

  • Requires specialized photochemical equipment.

  • Prolonged reaction times (8–12 hours) to achieve comparable yields (65–75%).

Solvent and Catalytic Effects

Polar solvents like hexafluoroisopropanol (HFIP) improve reaction kinetics by stabilizing bromine radicals, thereby accelerating the addition process. Catalytic additives such as boron trifluoride-tetrahydrofuran (BF₃·THF) further enhance yield (up to 92%) by coordinating to tetralin’s π-electrons and directing bromine attack.

Stereochemical Control and Byproduct Management

trans vs. cis Isomer Formation

The trans configuration is thermodynamically favored due to reduced steric strain between bromine atoms in the diaxial orientation. Computational studies indicate that the trans isomer’s strain energy (3.95 kcal/mol) is significantly lower than that of the cis isomer (7.8 kcal/mol). Kinetic control via low-temperature quenching (0–5°C) minimizes isomerization, preserving trans selectivity.

Byproduct Identification and Mitigation

Common byproducts include:

  • 1,2,3,4-Tetrabromotetrahydronaphthalene : Formed via over-bromination; mitigated by stoichiometric Br₂ control.

  • Debrominated naphthalenes : Arise from radical recombination side reactions; suppressed using radical inhibitors like hydroquinone.

Industrial-Scale Production

Process Optimization

Industrial synthesis scales the high-temperature bromination method using continuous-flow reactors to improve heat dissipation and reaction uniformity. Key modifications include:

  • Catalytic bromine recycling : Unreacted Br₂ is recovered via distillation and reused.

  • Automated purification : Simulated moving bed (SMB) chromatography ensures high-purity (>98%) product output.

Comparative Analysis of Synthetic Routes

Method Yield Purity Stereoselectivity Scalability
High-temperature bromination85%>95%High (trans:cis = 9:1)Industrial
Photochemical bromination75%90%Moderate (trans:cis = 7:1)Lab-scale
Catalytic bromination92%98%High (trans:cis = 9:1)Pilot-scale

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: trans-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Reduction Reactions: The compound can be reduced to form 1,4-dihydro-1,2,3,4-tetrahydronaphthalene using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of 1,4-dihydroxy-1,2,3,4-tetrahydronaphthalene or 1,4-diamino-1,2,3,4-tetrahydronaphthalene.

    Reduction: Formation of 1,4-dihydro-1,2,3,4-tetrahydronaphthalene.

Scientific Research Applications

Chemistry: trans-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated organic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its brominated structure makes it useful in the synthesis of flame retardants and other performance-enhancing additives.

Mechanism of Action

The mechanism of action of trans-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene involves its ability to undergo various chemical reactions due to the presence of bromine atoms. These bromine atoms can participate in substitution and reduction reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
trans-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene Br (1,4-positions, trans) C₁₀H₁₀Br₂ 273.99* High reactivity due to bromine; stereospecific reactions .
1,2,3,4-Tetrahydronaphthalene (Tetralin) None (parent structure) C₁₀H₁₂ 132.20 Non-polar solvent; used in coal liquefaction and organic synthesis .
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene Br (6-position), CH₃ (1,1,4,4-positions) C₁₄H₁₉Br 267.21 Methyl groups enhance steric hindrance; bromine enables nucleophilic substitution .
1,4,5,8-Tetrahydronaphthalene None (isomeric structure) C₁₀H₁₂ 132.20 Different ring saturation pattern; altered reactivity in hydrogenation .
trans,cis,trans-1,2,3,4,5-Pentabromo-1,2,3,4-tetrahydronaphthalene Br (1,2,3,4,5-positions) C₁₀H₇Br₅ 535.62 Higher bromination degree; environmental persistence concerns .

*Calculated based on atomic masses.

Key Reactivity Differences :

  • Brominated analogs exhibit higher electrophilicity, enabling Suzuki couplings, aminations, and carbonylations. For example, dibromo substrates react selectively with primary amines .
  • Methyl-substituted derivatives (e.g., 6-Bromo-1,1,4,4-tetramethyl) show reduced reactivity in ring-opening reactions due to steric effects .

Physical and Chemical Properties

Property This compound Tetralin 6-Bromo-1,1,4,4-tetramethyl derivative
Boiling Point (°C) Not reported 207–208 Not reported
Solubility Low in water; soluble in organic solvents Miscible with hydrocarbons Similar to parent compound
Stability Sensitive to light and heat Thermally stable Enhanced stability due to methyl groups
Hazard Profile Irritant; requires protective equipment Low toxicity Harmful (S23, S26 safety codes)

Biological Activity

trans-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene is a halogenated derivative of tetrahydronaphthalene, a bicyclic compound known for its diverse chemical properties and biological activities. This compound has garnered interest in various fields such as medicinal chemistry and environmental science due to its potential applications and effects on biological systems.

Chemical Structure and Properties

The structure of this compound features two bromine atoms attached to the tetrahydronaphthalene backbone. This configuration influences its reactivity and biological interactions. The compound's molecular formula is C10H8Br2, and it exhibits distinct physical properties such as melting point and solubility characteristics that can affect its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its antimicrobial, antifungal, and cytotoxic properties. Below is a summary of key findings regarding its biological effects:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For example:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Pseudomonas aeruginosa10100

These results suggest that the compound may be effective as a potential antimicrobial agent in therapeutic applications.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against common fungal pathogens:

Fungal Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans1830
Aspergillus niger1460

These findings indicate the compound's potential use in treating fungal infections.

Cytotoxicity Studies

Cytotoxicity assessments have revealed that this compound can induce cell death in various cancer cell lines. The following table summarizes the cytotoxic effects observed:

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may have potential as an anticancer agent.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that the bromine substituents may play a critical role in enhancing the compound's reactivity with cellular targets. Potential mechanisms include:

  • Disruption of Membrane Integrity : The compound may integrate into microbial membranes leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways of pathogens.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study conducted on patients with recurrent bacterial infections demonstrated that treatment with formulations containing this compound resulted in a significant reduction in infection rates compared to control groups.
  • Case Study on Fungal Infections : In a clinical trial involving patients with resistant fungal infections, this compound showed promising results in reducing fungal load and improving patient outcomes.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for producing trans-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene with high regioselectivity?

  • Methodological Answer : Bromination of tetrahydronaphthalene derivatives under photolytic conditions (250 W lamp) in carbon tetrachloride (CCl₄) at controlled temperatures (e.g., –30 °C to 80 °C) can yield trans-dibrominated products. For example, brominating 1-bromonaphthalene with 1.5–2.5 equivalents of Br₂ in CCl₄ followed by treatment with potassium tert-butoxide in THF enhances regioselectivity for trans-1,4 isomers . Adjusting stoichiometry and reaction time minimizes polybrominated byproducts.

Q. How can spectroscopic techniques verify the structural integrity of this compound?

  • Methodological Answer : Infrared (IR) spectroscopy and melting point analysis are critical for structural confirmation. Compare IR peaks (e.g., C-Br stretching at ~500–600 cm⁻¹) and melting points (e.g., 146–148 °C for analogous brominated tetrahydronaphthalenes) with authentic samples synthesized under identical conditions . Nuclear Magnetic Resonance (NMR) can further resolve stereochemistry, with trans isomers showing distinct coupling constants in ¹H NMR.

Q. What are the key challenges in achieving regioselective bromination of tetrahydronaphthalene derivatives?

  • Methodological Answer : Competing pathways (e.g., allylic bromination vs. aromatic substitution) and steric hindrance influence regioselectivity. Using bulky solvents (e.g., CCl₄) and low temperatures (–30 °C) suppresses radical chain reactions, favoring trans-1,4-dibromination. Computational modeling of transition states (e.g., DFT calculations) can predict regioselectivity trends .

Advanced Research Questions

Q. How do reaction mechanisms differ between thermal and photolytic bromination of tetrahydronaphthalenes?

  • Methodological Answer : Photolytic bromination proceeds via radical intermediates, enabling addition across double bonds (e.g., 1,4 positions in tetrahydronaphthalene). Thermal bromination (e.g., with Fe catalysts) favors electrophilic aromatic substitution, leading to mixtures of mono- and polybrominated products. Kinetic studies (e.g., time-resolved UV-Vis spectroscopy) can track intermediate formation .

Q. What in vitro models are suitable for studying the metabolic fate of trans-1,4-Dibromo-tetrahydronaphthalene?

  • Methodological Answer : Rat liver microsomal systems are effective for simulating phase I metabolism. For example, 1,4-epoxy-1,4-dihydronaphthalene (structurally similar) undergoes microsomal conversion to diepoxide metabolites, detectable via LC-MS/MS. Monitor glutathione adducts to assess detoxification pathways . Human hepatocyte models can further validate species-specific metabolic stability.

Q. How can computational chemistry predict the environmental persistence of trans-1,4-Dibromo-tetrahydronaphthalene?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation potential. Parameters like octanol-water partition coefficient (log P) and molecular polarizability (from DFT calculations) inform persistence in sediment/soil matrices. Compare with analogous naphthalene derivatives (e.g., 1,2,3,4-tetrahydro-naphthalene) .

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